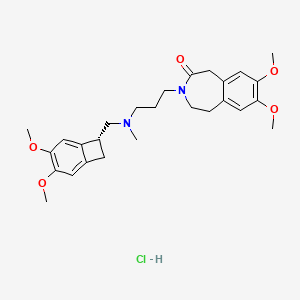

Lansoprazol destrifluoroetoxilado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Destrifluoroethoxy Lansoprazole is a derivative of Lansoprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome . This compound is structurally similar to Lansoprazole but features a destrifluoroethoxy group, which may confer unique pharmacological properties.

Aplicaciones Científicas De Investigación

Destrifluoroethoxy Lansoprazole has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of proton pump inhibitors.

Biology: Investigated for its potential effects on cellular processes related to acid secretion and proton pump inhibition.

Medicine: Explored for its therapeutic potential in treating acid-related disorders with potentially improved efficacy and safety profiles compared to Lansoprazole.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mecanismo De Acción

Target of Action

Destrifluoroethoxy Lansoprazole, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are located on the luminal surface of the parietal cell membrane in the stomach . They play a crucial role in the secretion of gastric acid, which is essential for digestion but can cause problems when produced in excess .

Mode of Action

Destrifluoroethoxy Lansoprazole is a prodrug and requires protonation via an acidic environment to become activated . Once activated, it irreversibly binds to and inhibits the gastric H,K-ATPase pumps . This inhibition blocks the final step in gastric acid production, effectively reducing the secretion of gastric acid . This action helps in promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by Destrifluoroethoxy Lansoprazole is the gastric acid secretion pathway. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the final stage of this pathway . This disruption leads to a decrease in gastric acid production, thereby alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison Syndrome .

Pharmacokinetics

Destrifluoroethoxy Lansoprazole is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . The pharmacokinetics of Destrifluoroethoxy Lansoprazole appear to be linear over a range from 15 to 60mg . It is extensively metabolised into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of Destrifluoroethoxy Lansoprazole’s action is the reduction of gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome . It also reduces pepsin secretion, making it a useful treatment for conditions associated with excessive pepsin .

Action Environment

The action of Destrifluoroethoxy Lansoprazole is influenced by the acidic environment of the stomach. It is converted to active metabolites in the acid environment of the parietal cells . In healthy elderly volunteers, the area under the plasma concentration-time curve (AUC) and half-life are significantly greater after single administration than that in young volunteers . Renal failure has no influence on the pharmacokinetics of Destrifluoroethoxy Lansoprazole, but severe hepatic failure causes a significant decrease in clearance and an increase in the AUC and half-life of Destrifluoroethoxy Lansoprazole .

Análisis Bioquímico

Biochemical Properties

It is known that it has a boiling point of 550.7±52.0 °C and a density of 1.41±0.1 g/cm3

Cellular Effects

It is reasonable to hypothesize that, like lansoprazole, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Destrifluoroethoxy Lansoprazole is not well-defined. As a derivative of lansoprazole, it may share similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Lansoprazole, the parent compound, is known to be extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 .

Transport and Distribution

Transport proteins play a crucial role in the absorption, distribution, and elimination of a wide variety of drugs in clinical use .

Subcellular Localization

The localization of a drug at the subcellular level can significantly impact its pharmacological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Destrifluoroethoxy Lansoprazole typically involves multiple steps, starting from the basic structure of Lansoprazole. The key steps include:

Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Introduction of the sulfoxide group: This step involves the oxidation of the thioether intermediate to form the sulfoxide.

Attachment of the destrifluoroethoxy group: This is done via nucleophilic substitution reactions, where the trifluoroethoxy group in Lansoprazole is replaced with a destrifluoroethoxy group under controlled conditions.

Industrial Production Methods: Industrial production of Destrifluoroethoxy Lansoprazole follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: These are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Destrifluoroethoxy Lansoprazole undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.

Reduction: The sulfoxide group can be reduced back to thioether using reducing agents like lithium aluminum hydride.

Substitution: The destrifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thioether derivatives.

Substitution: Various substituted benzimidazole derivatives.

Comparación Con Compuestos Similares

Lansoprazole: The parent compound, widely used as a proton pump inhibitor.

Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

Esomeprazole: The S-enantiomer of Omeprazole, known for its improved pharmacokinetic profile.

Rabeprazole: A proton pump inhibitor with a faster onset of action.

Pantoprazole: Known for its stability in acidic conditions

Uniqueness: Destrifluoroethoxy Lansoprazole is unique due to the presence of the destrifluoroethoxy group, which may confer distinct pharmacological properties, such as improved efficacy, reduced side effects, or altered pharmacokinetics compared to other proton pump inhibitors .

Propiedades

Número CAS |

60524-97-2 |

|---|---|

Fórmula molecular |

C14H13N3OS |

Peso molecular |

271.34 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)